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Compound of Interest

Compound Name: 2-(4-Piperidinyloxy)acetamide
CAS No.: 912761-65-0
Cat. No.: B1416693
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Executive Summary & Chemical Identity[1][2][3]

2-(4-Piperidinyloxy)acetamide represents a critical structural motif in modern medicinal
chemistry, serving as a versatile, polar building block for fragment-based drug discovery
(FBDD) and "linkerology" (e.g., PROTACS).[1] Unlike simple alkyl chains, the inclusion of the
ether oxygen at the piperidine 4-position and the terminal acetamide introduces specific
hydrogen-bond acceptor capabilities and reduces lipophilicity (LogP), improving the
physicochemical profile of drug candidates.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis,
reactivity, and application in high-value therapeutic areas such as GPCR modulation and
targeted protein degradation.[1]

Chemical Profile
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Strategic Synthesis & Manufacturing

The synthesis of 2-(4-Piperidinyloxy)acetamide requires precise control to favor O-alkylation
over N-alkylation. The secondary amine of the piperidine must be orthogonally protected to
ensure the ether linkage is formed exclusively at the 4-hydroxyl position.

Retrosynthetic Analysis

The most robust route utilizes a Williamson Ether Synthesis approach. The retrosynthetic
disconnection reveals N-protected-4-hydroxypiperidine and 2-chloroacetamide as the primary
synthons.
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Figure 1: Retrosynthetic breakdown of the target scaffold showing the convergent assembly of
the ether linkage.

Validated Synthetic Protocol

Objective: Synthesis of 2-(4-Piperidinyloxy)acetamide Hydrochloride.

Phase 1: Protection & Activation[1]
o Starting Material: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM. Add

(1.1 eq) and
(1.2 eq).[1] Stir at RT for 4h to yield N-Boc-4-hydroxypiperidine.

o Rationale: The Boc group prevents quaternary ammonium salt formation during the
subsequent alkylation step.

Phase 2: O-Alkylation (Critical Step)

e Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5
eq), 2-Chloroacetamide (1.2 eq).

e Solvent: Anhydrous DMF or THF.

e Procedure:
o Cool the solution of N-Boc-4-hydroxypiperidine in DMF to 0°C.
o Add NaH portion-wise under

atmosphere. Allow gas evolution to cease (approx. 30 min). Note: This forms the alkoxide
anion.

o Add 2-Chloroacetamide dropwise.
o Warm to RT and stir for 12—-16 hours.

o Quench: Carefully add water/ice. Extract with EtOAc.[2]
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¢ Mechanism:

displacement of the chloride by the piperidinyl alkoxide.

Phase 3: Deprotection[1]
e Reagents: 4M HCI in Dioxane or TFA/DCM (1:1).

e Procedure:

o Dissolve the intermediate (tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate) in
1,4-dioxane.

o Add 4M HCI in dioxane (5 eq). Stir at RT for 2—4 hours.

o Precipitate forms.[3] Filter and wash with diethyl ether to obtain the hydrochloride salt.

Troubleshooting & Optimization
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Medicinal Chemistry Applications

The 2-(4-Piperidinyloxy)acetamide moiety is not merely a linker; it is a functional
pharmacophore that modulates the biological interactions of the parent drug.

Linkerology in PROTACSs
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In Targeted Protein Degradation (TPD), this scaffold serves as a superior alternative to simple
PEG chains.[1]

o Conformational Restriction: The piperidine ring introduces a defined vector, reducing the
entropic penalty upon binding compared to flexible PEG chains.[1]

» Solubility: The ether oxygen and basic amine maintain high aqueous solubility, critical for
PROTACSs which often suffer from high molecular weight and lipophilicity.[1]
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Figure 2: Integration of the scaffold in a PROTAC system. The piperidine nitrogen serves as the
attachment point to the E3 ligand, while the acetamide connects to the warhead.[1]

GPCR & Enzyme Modulation

o H3 Receptor Antagonists: The 4-oxypiperidine motif mimics the histamine structure, allowing
for high-affinity binding to Histamine H3 receptors. The ether oxygen acts as a hydrogen
bond acceptor, interacting with specific residues (e.g., Tyr/Thr) in the receptor pocket [1].[1]

e Soluble Epoxide Hydrolase (sEH) Inhibitors: Amide derivatives of this scaffold have shown
potency in stabilizing epoxyeicosatrienoic acids (EETSs), offering anti-inflammatory and
analgesic effects.[1] The polar nature of the acetamide improves metabolic stability
compared to urea-based inhibitors [2].
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Physicochemical Advantages

Comparison of the oxy linker vs. a direct carbon linker (yl):
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1416693?utm_src=pdf-body-href
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjm500066b
https://pmc.ncbi.nlm.nih.gov/articles/PMC8703317/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC8306789%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC8306789%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fml500282h
https://pmc.ncbi.nlm.nih.gov/articles/PMC8703317/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20070185337A1%2Fen
https://www.benchchem.com/product/b1416693?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-
Inflammatory Activity - PMC [pmc.ncbi.nim.nih.gov]

e 2. medchemexpress.com [medchemexpress.com]

e 3. W02007004234A1 - APROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f]
[L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)ETHOXY] ETHANOL FUMARATE - Google Patents
[patents.google.com]

e To cite this document: BenchChem. [Technical Master Guide: 2-(4-Piperidinyloxy)acetamide
Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1416693#2-4-piperidinyloxy-acetamide-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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